molecular formula C12H10N2O4S B11795735 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B11795735
M. Wt: 278.29 g/mol
InChI Key: BOEOPVPOIALPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a unique combination of furan and thiazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the reaction of 7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl) with acetic acid derivatives. One common method includes the use of anhydrous sodium acetate and glacial acetic acid as reagents . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted thiazolopyrimidine compounds.

Scientific Research Applications

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor in cancer cells, disrupting their metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid stands out due to its unique combination of furan and thiazolopyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

2-[7-(furan-2-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetic acid

InChI

InChI=1S/C12H10N2O4S/c15-10-5-8(9-2-1-3-18-9)13-12-14(10)7(6-19-12)4-11(16)17/h1-3,5,7H,4,6H2,(H,16,17)

InChI Key

BOEOPVPOIALPNA-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=O)C=C(N=C2S1)C3=CC=CO3)CC(=O)O

Origin of Product

United States

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